molecular formula C6H5ClFN B1592951 2-Chloro-3-fluoro-4-methylpyridine CAS No. 881891-82-3

2-Chloro-3-fluoro-4-methylpyridine

Cat. No. B1592951
M. Wt: 145.56 g/mol
InChI Key: JQMSTSHOZJFYKE-UHFFFAOYSA-N
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Description

“2-Chloro-3-fluoro-4-methylpyridine” is a chemical compound with the molecular formula C6H5ClFN . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of “2-Chloro-3-fluoro-4-methylpyridine” and similar compounds has been a topic of interest in recent years . For instance, 2-fluoro-4-methylpyridine, a related compound, can be prepared based on Talik’s procedure from 2-amino-5-methylpyridine via diazotization .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-fluoro-4-methylpyridine” consists of a pyridine ring with chlorine, fluorine, and methyl groups attached at the 2nd, 3rd, and 4th positions respectively .


Physical And Chemical Properties Analysis

“2-Chloro-3-fluoro-4-methylpyridine” has a molecular weight of 145.562 and a density of 1.3±0.1 g/cm3 . It has a boiling point of 186.4±35.0 °C . The compound is predicted to have a pKa of 0.75±0.10 .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines, which can be synthesized from compounds like 2-Chloro-3-fluoro-4-methylpyridine, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
  • Method : The synthesis involves various reactions, including chlorine/fluorine exchange using trichloromethylpyridine .
  • Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

2. Synthesis of Fluorinated Pyridines

  • Application : Fluorinated pyridines, which can be synthesized from compounds like 2-Chloro-3-fluoro-4-methylpyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
  • Method : The synthesis involves various reactions, including the Umemoto reaction and Balts-Schiemann reaction .
  • Results : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .

Safety And Hazards

The safety data sheet for “2-Chloro-3-fluoro-4-methylpyridine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

Fluorinated pyridines, such as “2-Chloro-3-fluoro-4-methylpyridine”, are expected to find many novel applications in the future . They are already widely used in the pharmaceutical and agrochemical industries, and the development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-chloro-3-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMSTSHOZJFYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647536
Record name 2-Chloro-3-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoro-4-methylpyridine

CAS RN

881891-82-3
Record name 2-Chloro-3-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-fluoro-4-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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